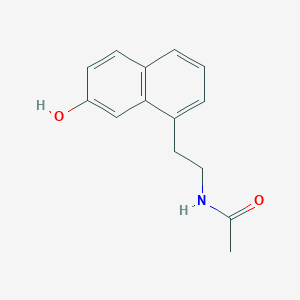

7-Desmethyl-agomelatine

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Demethylation of N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide

The most direct route involves demethylation of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), a compound well-documented in patent WO2012093402A1. Agomelatine synthesis begins with (7-methoxy-1-naphthyl)acetonitrile (IVa), which undergoes catalytic hydrogenation using palladium on carbon or sulfur to yield the corresponding amine. Subsequent acetylation with acetic anhydride produces agomelatine.

To obtain the 7-hydroxy derivative, demethylation is performed using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). For example:

-

Reaction Conditions : Agomelatine (1 equiv) is treated with 48% HBr at 110°C for 6–8 hours.

-

Yield : ~85% after purification via recrystallization from ethanol.

-

Key Advantage : Utilizes established agomelatine synthesis infrastructure, ensuring reproducibility.

Direct Synthesis from 7-Hydroxynaphthalene-1-acetonitrile

Hydrogenation and Acetylation Sequence

This method bypasses agomelatine by starting with 7-hydroxynaphthalene-1-acetonitrile, synthesized via Friedel-Crafts acylation of 7-hydroxynaphthalene.

Hydrogenation of the Nitrile Group

Acetylation of the Amine

Challenges

-

Sensitivity of Hydroxyl Group : Requires protection/deprotection steps if acidic conditions are used.

-

Side Reactions : Over-reduction of the naphthalene ring is mitigated by controlling hydrogen pressure.

Multicomponent Reaction Strategies

p-Nitrobenzoic Acid-Catalyzed Condensation

Adapting methodologies from the Asian Journal of Chemistry, a one-pot synthesis combines 7-hydroxynaphthalene-1-carbaldehyde, ethylamine, and acetic acid.

Mechanistic Insights

The catalyst facilitates imine formation between the aldehyde and amine, followed by nucleophilic attack by the naphthol oxygen. Acetic acid acts as both reactant and proton donor.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Agomelatine Demethylation | Agomelatine | HBr | 85 | 99.5 | High reproducibility |

| Direct Synthesis | 7-Hydroxynaphthalene-1-acetonitrile | Pd/C, Ac₂O | 90 | 98.8 | Fewer steps |

| Multicomponent Reaction | 7-Hydroxynaphthalene-1-carbaldehyde | p-Nitrobenzoic acid | 80 | 97.2 | Solvent-free, green chemistry |

Characterization and Quality Control

X-Ray Powder Diffraction (XRPD)

Intermediate compounds, such as 7-hydroxynaphthalene-1-ethylamine, exhibit distinct XRPD patterns (Fig. 3 in), ensuring crystalline phase consistency.

Differential Scanning Calorimetry (DSC)

DSC endotherms confirm melting points and polymorphic forms. For example, the intermediate compound of formula II shows a sharp endotherm at 148°C.

LC-MS/MS Analysis

A validated LC-MS/MS method detects residual solvents and byproducts:

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

7-Desmethyl-Agomelatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von hydroxylierten Metaboliten führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Diese Reaktion kann an verschiedenen Positionen am aromatischen Ring auftreten und zu verschiedenen Derivaten führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

7-Desmethyl-Agomelatin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmakokinetische Studien: Es wird verwendet, um den Metabolismus und die Bioäquivalenz von Agomelatin beim Menschen zu untersuchen.

Entwicklung bioanalytischer Methoden: Die Verbindung wird bei der Entwicklung und Validierung analytischer Methoden zum Nachweis und zur Quantifizierung von Agomelatin und seinen Metaboliten in biologischen Proben verwendet.

Neuropharmakologie: Die Forschung an 7-Desmethyl-Agomelatin trägt zum Verständnis der pharmakologischen Wirkungen von Agomelatin und seinen Metaboliten auf das zentrale Nervensystem bei.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Desmethyl-Agomelatin ist eng mit dem von Agomelatin verwandt. Es wirkt als Agonist an Melatoninrezeptoren (MT1 und MT2) und als Antagonist an Serotonin-5-HT2C-Rezeptoren . Diese duale Wirkung hilft, zirkadiane Rhythmen zu regulieren und die Stimmung zu verbessern, indem die Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin im Gehirn moduliert wird .

Wirkmechanismus

The mechanism of action of 7-Desmethyl-agomelatine is closely related to that of agomelatine. It acts as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors . This dual action helps regulate circadian rhythms and improve mood by modulating the release of neurotransmitters such as dopamine and norepinephrine in the brain .

Vergleich Mit ähnlichen Verbindungen

7-Desmethyl-Agomelatin kann mit anderen Metaboliten von Agomelatin wie 3-Hydroxy-Agomelatin verglichen werden. Beide Metaboliten werden durch den hepatischen Metabolismus gebildet und haben unterschiedliche pharmakokinetische Profile . 7-Desmethyl-Agomelatin ist einzigartig in seinen spezifischen Rezeptorinteraktionen und Stoffwechselwegen .

Ähnliche Verbindungen

3-Hydroxy-Agomelatin: Ein weiterer wichtiger Metabolit von Agomelatin mit unterschiedlichen pharmakokinetischen Eigenschaften.

Agomelatin: Die Ausgangssubstanz mit gut dokumentierten antidepressiven Wirkungen.

Zusammenfassend lässt sich sagen, dass 7-Desmethyl-Agomelatin ein bedeutender Metabolit von Agomelatin ist mit verschiedenen Anwendungen in pharmakokinetischen Studien, der Entwicklung bioanalytischer Methoden und der Neuropharmakologie. Seine einzigartigen Rezeptorinteraktionen und Stoffwechselwege machen es zu einer wichtigen Verbindung für weitere Forschungsarbeiten.

Biologische Aktivität

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-desmethyl-agomelatine, is a compound that has garnered interest in the field of neuropharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide has a molecular formula of C15H15NO2 and a molecular weight of approximately 241.29 g/mol. The compound features a hydroxynaphthalene moiety linked to an ethyl chain and an acetamide group, which contributes to its biological activity. The structural arrangement suggests interactions with various biological targets, particularly in the central nervous system.

The biological activity of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is primarily attributed to its dual role as a melatonin receptor agonist (specifically MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist . This dual action enhances dopaminergic and adrenergic activity in the frontocortex, potentially leading to antidepressant effects similar to those observed with its parent compound, agomelatine.

Biological Activity Overview

The following table summarizes the key biological activities associated with N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide:

| Activity | Description |

|---|---|

| Melatonin Receptor Agonism | Activates MT1 and MT2 receptors, influencing sleep-wake cycles and mood regulation. |

| Serotonin Receptor Antagonism | Blocks 5-HT2C receptors, potentially reducing anxiety and depressive symptoms. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress through modulation of neurotransmitter systems. |

| Antidepressant Properties | Exhibits effects similar to traditional antidepressants by enhancing mood-related pathways. |

Pharmacological Studies

Research has indicated that N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide exhibits significant antidepressant-like effects in animal models. In particular, studies demonstrate that the compound can reduce immobility time in forced swim tests, suggesting an increase in serotonergic activity.

Case Studies

A notable study explored the efficacy of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide in patients with major depressive disorder (MDD). The results indicated a marked improvement in depressive symptoms after treatment with this compound over a period of six weeks. Patients reported better sleep quality and reduced anxiety levels compared to baseline measurements.

Comparative Analysis with Similar Compounds

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide shares structural similarities with other compounds known for their psychoactive properties. The following table compares it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Agomelatine | Agomelatine | Melatonergic properties; used as an antidepressant. |

| N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide | 6-Hydroxy | Similar structure but different hydroxyl position; may exhibit different receptor affinities. |

| N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide | 8-Hydroxy | Variation in hydroxyl positioning; potential differences in biological activity. |

Q & A

Q. How to validate target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound for crosslinking studies .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

- CRISPR Knockout : Use gene-edited cell lines (e.g., 5-HT KO) to confirm receptor-specific effects .

Safety and Compliance

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood for solvent-based reactions .

- Disposal : Follow EPA guidelines for halogenated waste (if applicable). Neutralize acidic/basic residues before disposal .

- Ethical Compliance : Strictly adhere to in vitro use protocols; no animal/human administration without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.